

# Ziconotide Acetate Animal Studies: Technical Support Center

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## Compound of Interest

Compound Name: Ziconotide acetate

Cat. No.: B8118506

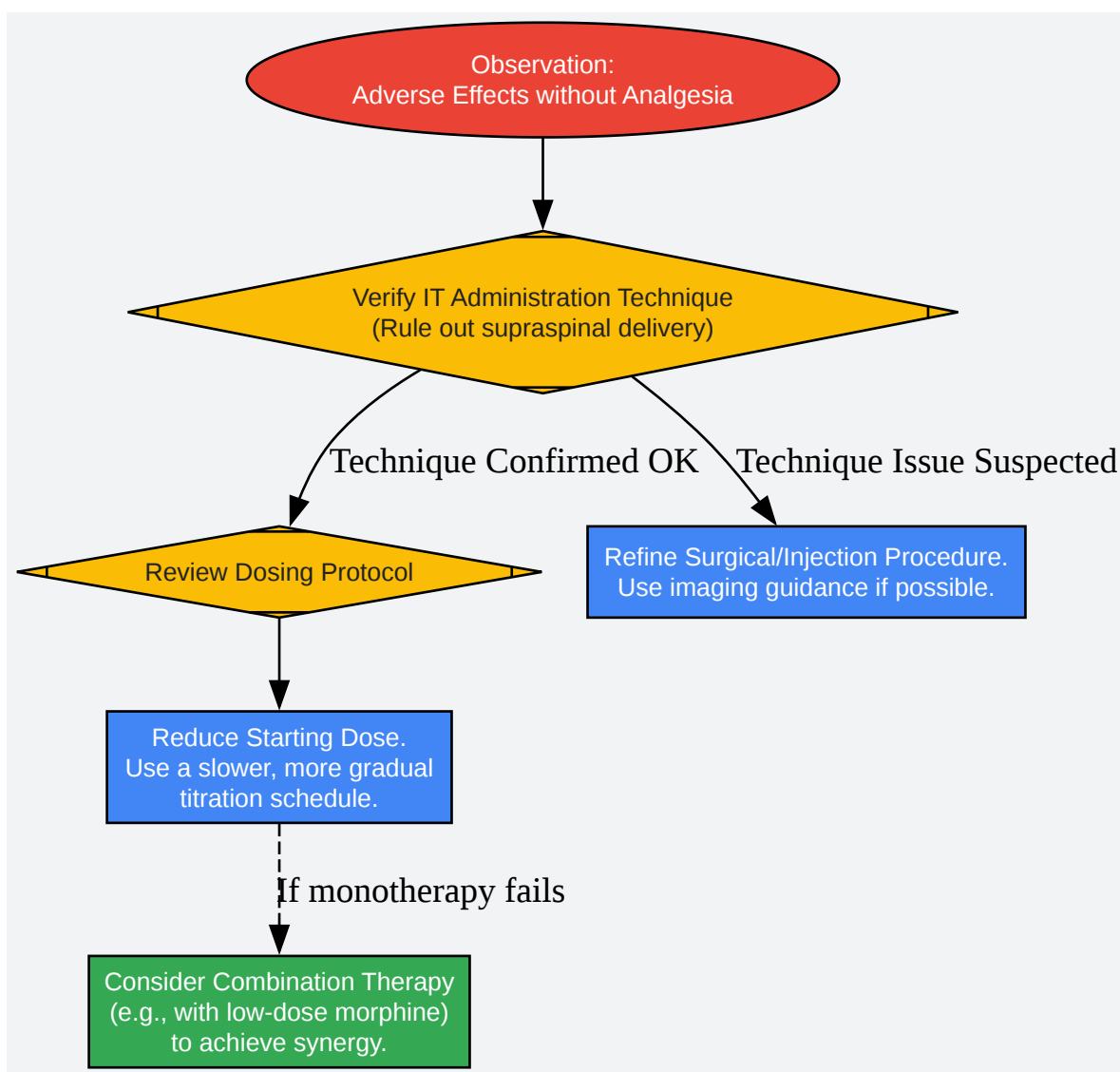
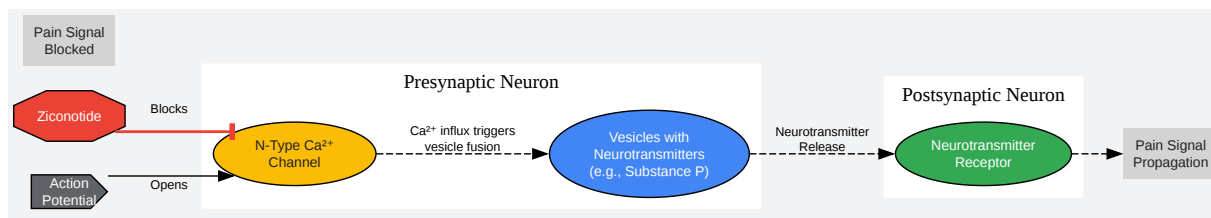
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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **Ziconotide acetate** in animal studies.

## Frequently Asked Questions (FAQs)

Q1: What is Ziconotide and what is its mechanism of action?

Ziconotide is a synthetic version of  $\omega$ -conotoxin MVIIA, a peptide found in the venom of the marine cone snail, *Conus magus*[1][2]. It is a potent, non-opioid analgesic that functions as a selective blocker of N-type voltage-gated calcium channels (N-VSCCs)[1][3][4]. These channels are abundant in the dorsal horn of the spinal cord and play a crucial role in processing pain signals[5]. By blocking these channels on presynaptic nerve terminals, Ziconotide inhibits the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling[1][2]. Unlike opioids, Ziconotide does not develop tolerance with chronic administration[1][6][7][8].



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